2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The compounds showed promising activity where some emerged as potent PARP-1 inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .Scientific Research Applications
Novel Synthesis Methods and Biological Activities
Synthesis Techniques : Novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives have been developed, including efficient synthesis techniques for spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones and other derivatives using multicomponent reactions. These methods highlight the structural diversity achievable within this chemical class and its relevance to drug discovery (Moghaddam et al., 2012); (Jadidi et al., 2009).
Antimicrobial Activity : Certain chromeno[2,3-d]pyrimidine derivatives have shown antimicrobial activity, suggesting their potential application in developing new antimicrobial agents. The structure-activity relationships derived from these studies can guide the synthesis of new compounds with enhanced biological activities (Banothu & Bavanthula, 2012).
Photoreactive Properties : Studies on the photoreactions of related chromenones suggest the potential of chromeno[2,3-d]pyrimidine derivatives in photochemical applications, which could extend to photodynamic therapy or the development of photoresponsive materials (Kaur et al., 2017).
Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of chromeno[2,3-d]pyrimidine derivatives contribute to a deeper understanding of their chemical properties and the impact of various substituents on their reactivity and biological activity. This knowledge is essential for the rational design of new compounds with targeted properties (Halim & Ibrahim, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases like cdk2 can disrupt cell cycle progression, leading to the inhibition of cell growth and proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, indicating their potential as anticancer agents .
Properties
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQIQDYSPYKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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